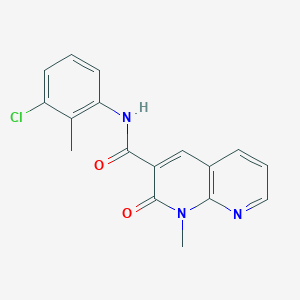
5-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide is a synthetic chemical compound known for its distinctive molecular structure and potential applications in various scientific fields. The compound's intricate architecture includes multiple functional groups, making it an interesting subject for research and application.
準備方法
1. Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide typically involves multiple steps. One common approach begins with the preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate, followed by sulfonylation and subsequent reactions with appropriate chlorinated and methoxybenzamide derivatives. Each step requires carefully controlled conditions such as specific temperatures, solvents, and catalysts to ensure the desired transformations.
2. Industrial Production Methods: Industrial-scale production of this compound often leverages automated reactors and optimized reaction pathways to increase yield and purity. Advanced techniques like continuous flow synthesis may be employed to streamline the process and reduce waste.
1. Types of Reactions:
- Oxidation and Reduction: this compound can undergo various redox reactions. For instance, the 3,4-dihydroisoquinoline moiety can be oxidized to its corresponding isoquinoline derivative.
- Substitution Reactions: Given the presence of halogen and methoxy groups, this compound readily participates in nucleophilic substitution reactions. The chloro group, in particular, can be replaced by other nucleophiles under appropriate conditions.
2. Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Typical reaction conditions involve specific solvents (e.g., acetonitrile, dichloromethane), controlled temperatures, and possibly catalysts.
3. Major Products: Major products from these reactions include oxidized isoquinoline derivatives, reduced dihydroisoquinoline derivatives, and various substituted benzamide analogs.
科学的研究の応用
1. Chemistry: In synthetic chemistry, 5-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide is used as a building block for the creation of more complex molecules. Its multiple functional groups allow for versatile chemical modifications.
2. Biology: This compound can be studied for its potential biological activities, such as binding to specific receptors or inhibiting particular enzymes. Its structure suggests possible applications in developing pharmaceuticals targeting neurological or cardiovascular systems.
3. Medicine: The compound's ability to interact with various biological targets makes it a candidate for drug discovery and development. Research might focus on its effects on specific diseases or conditions, such as cancer or neurodegenerative disorders.
4. Industry: In industrial contexts, this compound could be utilized in the production of specialized chemicals or materials with unique properties, thanks to its complex structure and reactivity.
作用機序
1. Molecular Targets and Pathways: The compound's effects are mediated through its interactions with specific molecular targets, such as receptors, enzymes, or signaling pathways. For example, it might bind to a receptor in the nervous system, modulating its activity and leading to physiological changes.
2. Pathways Involved: The exact pathways involved can vary depending on the biological context. In some cases, the compound might inhibit an enzyme's activity, leading to downstream effects on metabolic pathways. In others, it might act as an agonist or antagonist of a receptor, altering cellular signaling.
類似化合物との比較
1. Unique Aspects: Compared to other compounds with similar structures, 5-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide is unique in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
2. Similar Compounds: Similar compounds include derivatives of isoquinoline and benzamide with various substitutions
特性
IUPAC Name |
5-chloro-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O6S/c1-28-18-5-4-16(22)12-17(18)21(25)23-7-9-31(26,27)24-8-6-14-10-19(29-2)20(30-3)11-15(14)13-24/h4-5,10-12H,6-9,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCDSNFKMJWGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2610236.png)
![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2610239.png)


![N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2610245.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2610246.png)



![6-(4-Butylphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)


![2,7-bis(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2610256.png)
